2,3-Difluoro-4-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

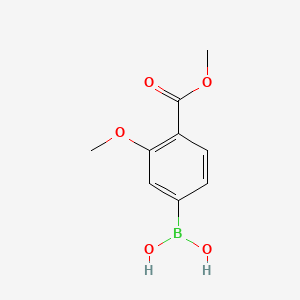

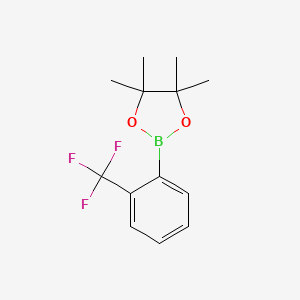

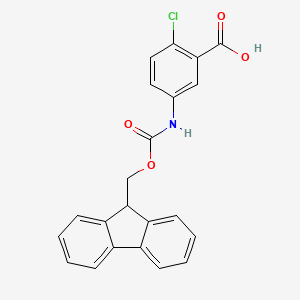

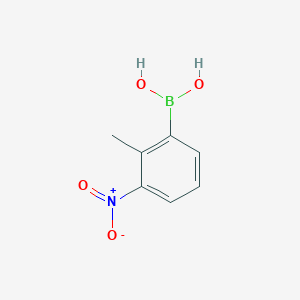

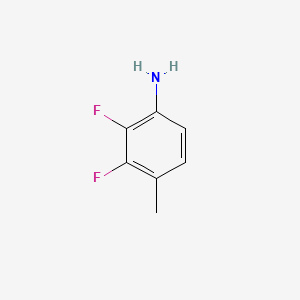

2,3-Difluoro-4-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methylaniline is based on a benzene ring with two fluorine atoms and one methyl group attached to it . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis

2,3-Difluoro-4-methylaniline has a molecular weight of 143.14 . It is a liquid at ambient temperature . The compound has a density of 1.11 . Other physical and chemical properties such as melting point, boiling point, and refractive index are not available in the search results.Scientific Research Applications

Regiocontrol in Synthesis

2,3-Difluoro-4-methylaniline plays a significant role in the regiocontrolled synthesis of various derivatives. For instance, its application in the synthesis of 4-methoxycarbonyl derivatives demonstrates the influence of fluorine in directing metallation over other amide substituents (Thornton & Jarman, 1990).

Spectral Analysis and Ab Initio Calculations

This compound is vital in spectral analysis and computational chemistry. Fourier transform infrared (FTIR) and FT-Raman spectral analysis, combined with ab initio calculations, are employed to study similar compounds, enhancing our understanding of molecular structures and vibrations (Arjunan & Mohan, 2008).

Biomarkers in Environmental Toxicology

In environmental toxicology, 2,3-Difluoro-4-methylaniline is used in studies to identify novel biomarkers for xenobiotic toxicity. For example, its impact on Eisenia veneta (a species of earthworm) has provided insights into biochemical changes and potential biomarkers for environmental monitoring (Bundy et al., 2002).

Optical Determination in Organic Solvents

The compound's derivatives have applications in optical determination of water concentrations in organic solvents. Fluorescent acridinyl dyes derived from it are used for sensitive detection of water in various solvents, showcasing its importance in analytical chemistry (Citterio et al., 2001).

Synthesis and Characterization

2,3-Difluoro-4-methylaniline is crucial in the synthesis of various chemical compounds. For instance, its role in the synthesis of iodine-substituted aniline complexes highlights its utility in organic synthesis and compound modification (Xiao-yan, 2011).

Exploration of Non-Linear Optical Properties

This compound is also instrumental in the development of materials with non-linear optical properties. Through palladium-catalyzed synthesis, various derivatives have been explored for their structural features and reactivity, contributing to material science and optical applications (Rizwan et al., 2021).

Safety and Hazards

2,3-Difluoro-4-methylaniline is classified as a hazardous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It’s often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that aniline derivatives can interact with biological targets through hydrogen bonding, dipole interactions, and pi-stacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluoro-4-methylaniline . These factors could include pH, temperature, and the presence of other compounds or enzymes.

properties

IUPAC Name |

2,3-difluoro-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDHQYKNBZEFTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590702 |

Source

|

| Record name | 2,3-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylaniline | |

CAS RN |

886503-79-3 |

Source

|

| Record name | 2,3-Difluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.